BenchChemオンラインストアへようこそ!

AZ32

ATM inhibition glioblastoma radiosensitization

AZ32 is the preferred ATM inhibitor for glioblastoma research requiring oral bioavailability and BBB penetration. ATM IC50 <6.2 nM; brain-to-plasma ratio 0.26; 8.7-fold BBB advantage over AZ31. Combined with whole-head irradiation, AZ32 extends median survival to >95 days in orthotopic GL261 glioma models (vs. 37 days radiation alone). Defined off-target profile: DNA-PK/PI3Kα IC50 4.6 μM, hERG 17.6 μM. Reverses ABCG2-mediated chemoresistance at 3 μM. Procure AZ32 for validated, reproducible brain-penetrant ATM inhibition.

Molecular Formula C20H16N4O
Molecular Weight 328.4 g/mol
Cat. No. B2582400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ32
Molecular FormulaC20H16N4O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C4=CC=CC=C4
InChIInChI=1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25)
InChIKeyLCRTUEXVVKVKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AZ32 Chemical and Pharmacological Baseline for Research Procurement


AZ32 is a low-molecular-weight (328 Da) ATP-competitive inhibitor of ataxia-telangiectasia mutated (ATM) kinase, identified through a cell-based high-throughput screen for blood-brain barrier (BBB) penetration [1]. The compound demonstrates potent enzymatic inhibition of ATM (IC50 < 6.2 nM) and cellular ATM activity (IC50 = 0.31 μM) [2]. It is characterized by oral bioavailability, moderate aqueous solubility (24 μM), and a free brain-to-plasma ratio of 0.26 in mice following oral administration . AZ32 is intended for research use in oncology, particularly in glioblastoma models where ATM inhibition may potentiate radiotherapy .

Risks of Interchanging AZ32 with Alternative ATM Inhibitors in Experimental Oncology


ATM inhibitors are not functionally interchangeable due to divergent physicochemical properties and selectivity profiles that critically influence experimental outcomes. AZ32 is distinguished from first-generation ATM inhibitors like KU-55933 by its oral bioavailability and BBB penetration, enabling CNS tumor models [1]. It also differs from the closely related analog AZ31 in BBB penetration efficiency (8.7-fold enhancement) and in vivo radiosensitization efficacy, while exhibiting distinct selectivity against off-target kinases . Substituting AZ32 with another ATM inhibitor may compromise brain exposure, alter toxicity profiles, or produce confounding off-target effects, thereby invalidating comparative analyses in glioblastoma and other brain tumor models . The following quantitative evidence establishes the unique performance characteristics that justify the specific selection of AZ32.

Quantitative Differentiation of AZ32 Against Leading ATM Inhibitor Comparators


AZ32 vs. KU-55933: Oral Bioavailability and CNS Penetration Enable In Vivo Brain Tumor Models

AZ32 exhibits oral bioavailability and BBB penetration, which are absent in the first-generation ATM inhibitor KU-55933. Following a single oral dose of 200 mg/kg in mice, AZ32 achieves a free brain-to-plasma ratio of 0.26 . In contrast, KU-55933 has limited CNS exposure and is typically administered intraperitoneally or intratumorally in preclinical studies [1]. This property enables chronic oral dosing for intracranial tumor models, whereas KU-55933 cannot be effectively used for such applications.

ATM inhibition glioblastoma radiosensitization blood-brain barrier oral bioavailability

AZ32 vs. AZ31: 8.7-Fold Superior BBB Penetration Drives In Vivo Radiosensitization Efficacy

Compared to the structurally related analog AZ31, AZ32 demonstrates an 8.7-fold enhancement in BBB penetration, as measured by the brain-to-plasma ratio in mice . This pharmacokinetic advantage translates to significantly improved in vivo radiosensitization: in a syngeneic orthotopic GL261 glioma model, the combination of AZ32 (200 mg/kg p.o.) and whole-head irradiation extended median survival to >95 days, versus 37 days for radiation alone (p=0.02) [1]. While AZ31 also blocks the DNA damage response, its lower brain exposure limits its utility in intracranial tumor models .

ATM inhibitor BBB penetration glioblastoma radiosensitizer in vivo efficacy

AZ32 vs. AZD1390: Divergent Off-Target Selectivity Profiles

AZ32 demonstrates a distinct selectivity fingerprint compared to the clinical-stage ATM inhibitor AZD1390. Specifically, AZ32 inhibits DNA-PK and PI3Kα with IC50 values of 4.6 μM, while its hERG IC50 is 17.6 μM . In contrast, AZD1390 is reported to be highly selective for ATM over other PIKK family members and does not significantly inhibit hERG [1]. This differential profile makes AZ32 a valuable comparator tool for dissecting ATM-dependent versus ATM-independent effects in cellular and in vivo models.

ATM inhibitor selectivity off-target kinase profiling hERG

AZ32 Radiosensitization Efficacy Quantified by Dose Enhancement Factor (DEF)

The radiosensitizing potential of AZ32 has been quantified in clonogenic survival assays. In p53-mutant mouse GL261 glioma cells, AZ32 (≥0.3 μM) achieved a dose enhancement factor (DEF) of 1.4 at 10% survival. In human U1242 glioma cells, the DEF was 1.5 under identical conditions [1]. This represents a 40-50% improvement in radiation-induced cell killing compared to radiation alone. Similar DEF values for other ATM inhibitors like KU-60019 have been reported in the range of 1.3-1.6, indicating that AZ32 provides comparable radiosensitization potency while offering the unique advantage of oral bioavailability and BBB penetration [2].

ATM inhibitor radiosensitization glioblastoma dose enhancement factor in vitro

AZ32 Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer

Beyond its primary role as an ATM kinase inhibitor, AZ32 has been shown to reverse ABCG2-mediated multidrug resistance (MDR) in colorectal cancer cells. In ABCG2-overexpressing SW620/AD300 cells, AZ32 (3 μM) sensitized cells to the chemotherapeutic agents mitoxantrone and doxorubicin, resulting in a >5-fold reduction in the resistance factor (RF) for mitoxantrone [1]. This effect was not observed in parental ABCG2-negative cells, confirming the specificity of the interaction. Molecular docking analysis predicted that AZ32 binds within the transmembrane domain of ABCG2 [2]. This dual functionality is not reported for other ATM inhibitors like KU-55933 or AZD1390.

ATM inhibitor ABCG2 multidrug resistance colorectal cancer chemosensitization

Primary Research Applications of AZ32 Based on Validated Differentiation Evidence


Radiosensitization of Intracranial Glioblastoma in Orthotopic Mouse Models

AZ32 (200 mg/kg/day p.o.) combined with whole-head irradiation significantly extends survival in orthotopic GL261 glioma-bearing mice, achieving a median survival >95 days versus 37 days for radiation alone [1]. This application leverages the compound's oral bioavailability and 8.7-fold BBB penetration advantage over AZ31 .

Pharmacological Dissection of ATM Kinase Function in the CNS

Due to its free brain-to-plasma ratio of 0.26 at 200 mg/kg p.o., AZ32 is uniquely suited for studies requiring sustained inhibition of ATM signaling in the brain. This enables chronic oral dosing paradigms that are not feasible with earlier ATM inhibitors like KU-55933 .

Investigation of ABCG2-Mediated Multidrug Resistance in Colorectal Cancer

At concentrations of 3 μM, AZ32 potently reverses ABCG2-mediated resistance to mitoxantrone and doxorubicin in colorectal cancer cell lines, providing a dual-action tool compound for exploring the intersection of DNA damage response and drug efflux [2].

Comparative Selectivity Profiling of ATM Inhibitor Off-Target Effects

AZ32 exhibits a defined off-target profile with IC50 values of 4.6 μM against DNA-PK and PI3Kα, and 17.6 μM against hERG . This makes it a valuable reference compound for benchmarking the selectivity of newer, more selective ATM inhibitors like AZD1390 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.